molecular formula C43H78N6O13 B549284 Romurtide CAS No. 78113-36-7

Romurtide

Número de catálogo: B549284
Número CAS: 78113-36-7
Peso molecular: 887.1 g/mol
Clave InChI: IKSJCVFYCIKDTB-GZZWOGMVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Romurtide (MDP-Lys(L18), muroctasin) is a synthetic derivative of muramyl dipeptide (MDP), the minimal immunostimulatory unit of bacterial peptidoglycan. Structurally, it consists of N-acetylmuramyl-L-alanyl-D-isoglutamine (MDP) conjugated to ε-N-stearoyl-L-lysine . This lipophilic modification enhances its bioavailability and immunomodulatory activity. This compound primarily stimulates macrophages to release cytokines (e.g., IL-6, GM-CSF) and colony-stimulating factors, thereby increasing leukocyte and platelet counts in patients with chemotherapy-induced myelosuppression . It is clinically approved in Japan for leukopenia and thrombocytopenia management .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La romurtida se sintetiza mediante un método de condensación segmentaria en fase totalmente líquida. Este método implica la condensación del tripéptido de ácido murámico con otros componentes en condiciones controladas para evitar reacciones secundarias no deseadas . La síntesis generalmente implica el uso de disolventes como dimetilsulfóxido (DMSO) y polietilenglicol (PEG) para disolver el compuesto y facilitar la reacción .

Métodos de Producción Industrial

En entornos industriales, la preparación de romurtida implica el uso de reactores a gran escala y el control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El proceso incluye la purificación del producto final mediante técnicas como la cristalización y la cromatografía para eliminar cualquier impureza .

Análisis De Reacciones Químicas

Degradation Pathways

Romurtide undergoes hydrolysis under physiological conditions:

  • Ester Hydrolysis : The ester bond between muramic acid and the dipeptide is labile in aqueous media (pH 7.4, 37°C), yielding free muramic acid and L-alanyl-D-isoglutamine .
  • Enzymatic Cleavage : Serum esterases and peptidases further degrade the dipeptide into L-alanine and D-isoglutamine .

Stability Data

ConditionHalf-Life (Hours)Major Degradants
Phosphate buffer (pH 7.4)12.5 ± 1.2Muramic acid, L-alanyl-D-isoglutamine
Human plasma (37°C)8.3 ± 0.9L-alanine, D-isoglutamine

Functional Group Reactivity

  • Amide Bonds : Resistant to hydrolysis under neutral conditions but susceptible to proteases .
  • Stearoyl Chain : Oxidatively stable due to saturated hydrocarbon tail; no significant peroxidation observed in vitro .

Interaction with Biological Targets

This compound activates nucleotide-binding oligomerization domain (NOD) receptors via its muramyl component, triggering NF-κB signaling . The stearoyl group enhances membrane affinity, prolonging receptor interaction .

Binding Affinity Data

Target ReceptorKd (nM)Assay Method
NOD242 ± 5Surface Plasmon Resonance (SPR)
TLR4>1000Competitive ELISA

Analytical Characterization

  • HPLC Purity : >98% (C18 column, acetonitrile/water gradient) .
  • Mass Spec : ESI-MS m/z 927.4 [M+H]⁺ .

Aplicaciones Científicas De Investigación

Hematological Disorders

Romurtide has been extensively studied for its efficacy in treating leukopenia, particularly in cancer patients post-chemotherapy. Clinical trials have demonstrated that:

  • Dosage Efficacy : A dose-dependent effect was observed, with higher doses (200 μg) leading to significant increases in neutrophil counts in both blood and bone marrow .
  • Optimal Treatment Regimen : The recommended regimen is 200 μg/day for six days post-chemotherapy, which effectively restores leukocyte and platelet counts while minimizing side effects .

Cancer Therapy

In combination with other treatments, this compound has shown potential:

  • Adjuvant Therapy : When co-administered with interferon-beta, this compound enhances dendritic cell maturation and inhibits tumor growth in melanoma models .
  • Pain Management : Animal studies indicate that this compound may possess analgesic properties, reducing pain associated with certain conditions .

Case Studies

StudyObjectiveFindings
Clinical Trial on LeukopeniaEvaluate effectiveness post-chemotherapySignificant increase in leukocyte counts; optimal dosage identified as 200 μg/day
Melanoma StudyAssess tumor growth inhibitionCo-administration with interferon-beta resulted in reduced tumor size compared to controls
Pain Response StudyInvestigate analgesic effectsDecreased frequency of convulsive movements in treated mice

Mecanismo De Acción

La romurtida ejerce sus efectos al estimular los macrófagos, que liberan interleucina-1 y otras citoquinas. Esto conduce a un aumento en la producción de factores estimulantes de colonias, que a su vez promueven la proliferación y diferenciación de neutrófilos y otras células inmunitarias. Los objetivos moleculares de la romurtida incluyen los receptores tipo Toll y los receptores tipo dominio de oligomerización de unión a nucleótidos presentes en los macrófagos y monocitos .

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between Romurtide and other MDP derivatives or immunomodulators:

Compound Structural Features Mechanism of Action Clinical Applications Efficacy & Key Findings Adverse Effects
This compound MDP scaffold + ε-N-stearoyl-L-lysine (C18) Macrophage activation → IL-6, GM-CSF, IL-1 release; stimulates leukopoiesis/thrombopoiesis Leukopenia/thrombocytopenia post-chemotherapy - Restores platelets (1.22x vs. 0.67x control, p<0.005) <="" growth="" ifn-β="" melanoma="" reduce="" synergizes="" td="" to="" with=""> Fever, injection-site pain, headache
Mifamurtide Muramyl tripeptide phosphatidylethanolamine (MTP-PE) Activates macrophages via NOD2 → TNF-α, IL-12 release; targets osteosarcoma cells Osteosarcoma (approved in Europe) - 78% 6-year survival in osteosarcoma trials Fever, chills, fatigue
Murabutide MurNAc-L-Ala-D-Gln(O-nBu) (butyl ester modification) Retains adjuvant activity without pyrogenicity; activates NLRs Experimental anti-infective/adjuvant - Non-pyrogenic even at high doses
- Enhances antibody production in preclinical models
Minimal pyrogenicity
B30-MDP 6-O-(2-(tetradecyl)hexadecanoyl) modification (C30 total chain) Enhances immunoadjuvant activity; boosts antibody titers Preclinical studies (infectious disease models) - 80% survival in E. coli challenge (vs. 40% control) Not reported
MT05 norAbu-MDP-Lys(L18) (modified lipophilic residue) Non-pyrogenic; enhances phagocytosis and cytokine production Experimental immunomodulator - Superior phagocytic activity vs. This compound in vitro Non-pyrogenic

Key Research Findings

This compound vs. Murabutide: Murabutide lacks the stearoyl group of this compound, resulting in reduced pyrogenicity but retained adjuvant activity .

This compound vs. Mifamurtide: Mifamurtide’s phosphatidylethanolamine moiety enables liposome encapsulation, improving tumor targeting . this compound’s stearoyl group enhances systemic cytokine release, whereas mifamurtide’s effects are more localized to macrophages in tumor microenvironments .

Structural Optimization: The C18 stearoyl chain in this compound enhances macrophage uptake and prolongs half-life compared to shorter acyl chains (e.g., B30-MDP’s C30) .

Clinical and Preclinical Outcomes

  • This compound: In gastrointestinal cancer patients, this compound reduced thrombocytopenia incidence (7% vs. 28% control, p<0.05) . Combined with IFN-β, it reduced B16-F10 melanoma tumor size by 50% and improved lymphocyte infiltration .
  • Mifamurtide :

    • Phase III trials demonstrated a 31% reduction in osteosarcoma mortality risk .
  • MT05 :

    • Preclinical studies showed 2x higher phagocytic activity than this compound without inducing fever .

Actividad Biológica

Romurtide, a synthetic muramyl dipeptide (MDP), has garnered attention for its immunomodulatory properties and potential therapeutic applications, particularly in oncology and hematology. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound (also known as MDP) is derived from bacterial peptidoglycan and acts as an immunotherapeutic agent. It is primarily recognized for its ability to stimulate the immune system, particularly in enhancing leukocyte production and activating various immune responses.

This compound exerts its biological effects through the activation of innate immune receptors, specifically:

  • Toll-like Receptors (TLRs) : this compound binds to TLRs, triggering downstream signaling pathways that lead to the production of pro-inflammatory cytokines.
  • NOD-like Receptors (NLRs) : It activates NOD2 receptors, which are crucial for recognizing bacterial components and initiating inflammatory responses.

This dual action results in enhanced phagocytic activity of monocytes and macrophages, increased cytokine release (e.g., IL-6, GM-CSF), and overall stimulation of the immune system .

Leukopoiesis Stimulation

Clinical studies have demonstrated that this compound significantly enhances leukopoiesis in patients undergoing chemotherapy or radiotherapy. Key findings include:

  • Dosage Effects : A dose-dependent increase in leukocyte counts was observed, particularly at doses of 100 μg to 400 μg administered subcutaneously for six days post-chemotherapy. Higher doses correlated with a more significant increase in neutrophils both in blood and bone marrow .
  • Patient Population : The drug was more effective in patients with solid tumors compared to those with hematological malignancies. Side effects such as fever and injection site reactions were noted at higher dosages .

Case Studies

Several case studies illustrate the efficacy of this compound:

  • Restoration of Leukocyte Counts : In a cohort of cancer patients receiving chemotherapy, this compound administration resulted in a rapid recovery of leukocyte counts, reducing the duration of neutropenia.
  • Combination Therapy : In combination with interferon-beta (IFN-β), this compound enhanced dendritic cell maturation and exhibited synergistic effects against melanoma growth, indicating its potential in combination therapies for cancer treatment .

Data Table: Summary of Clinical Trials on this compound

Study ReferencePatient PopulationDosage (μg)OutcomeSide Effects
Solid Tumors100 - 400Significant increase in neutrophil countsFever, pain at injection site
Hematological Malignancies100 - 200Moderate increase in leukocytesMild reactions
Combination with IFN-β200Enhanced dendritic cell maturationNone reported

Biological Activity in Preclinical Studies

Preclinical studies have also highlighted the anticancer properties of this compound:

  • Tumor Growth Inhibition : Studies indicate that this compound can inhibit tumor growth in over 95% of tested cases by enhancing immune responses against cancer cells .
  • Metastasis Reduction : It has been shown to reduce the incidence of metastasis through its immunostimulatory effects .

Q & A

Q. What molecular mechanisms underlie Romurtide’s immunomodulatory effects, and how can they be experimentally validated?

Basic
this compound, a muramyl dipeptide (MDP) derivative, binds to intracellular pattern recognition receptors like NOD2, activating NF-κB and MAPK pathways. This triggers cytokine production (IL-1, IL-6, IL-12, CSF, IFN-γ) and enhances hematopoietic stem cell proliferation. Methodological validation includes:

  • Knockout models : NOD2-deficient cells or animals to confirm receptor dependency.
  • Pathway inhibitors : Pharmacological blockade of NF-κB (e.g., BAY 11-7082) or MAPK (e.g., SB203580) to assess cytokine suppression.
  • Cytokine profiling : Multiplex ELISA or flow cytometry to quantify cytokine levels in vitro (e.g., monocyte cultures) and in vivo (serum/plasma samples) .

Q. How do experimental designs differ when evaluating this compound’s hematopoiesis-promoting effects in preclinical models?

Advanced
Studies often use carboplatin-induced myelosuppression in non-human primates or murine models to mimic chemotherapy-induced leukopenia. Key considerations include:

  • Model selection : Primates better approximate human hematopoiesis but require ethical and logistical rigor; murine models offer genetic manipulability.
  • Outcome metrics :
    • Megakaryocyte ploidy : Analyzed via flow cytometry (DNA staining with propidium iodide).
    • Peripheral blood counts : Automated hematology analyzers for leukocyte/platelet quantification.
    • Bone marrow histology : Staining for CD34+ hematopoietic progenitors.
      Contradictions in outcomes (e.g., variable platelet recovery rates) may arise from differences in dosing schedules or species-specific responses .

Q. What strategies resolve discrepancies in cytokine induction profiles reported across this compound studies?

Advanced
Inconsistent cytokine data (e.g., IL-12 levels in Ishii et al. vs. earlier studies) may stem from:

  • Dosage variability : Threshold effects where lower doses fail to activate specific pathways.
  • Administration route : Subcutaneous vs. intravenous delivery alters bioavailability.
  • Cell-type specificity : Macrophages vs. dendritic cells may respond differentially.
    Methodological solutions :
  • Standardize dosing (e.g., 200 µg/day in primates) and administration routes.
  • Use single-cell RNA sequencing to identify cytokine-producing cell subsets.
  • Conduct meta-analyses to adjust for confounding variables .

Q. What are the optimal methodologies for assessing this compound’s synergy with antibiotics in infection models?

Basic
this compound enhances antibiotic efficacy by boosting neutrophil function. Experimental approaches include:

  • Neutrophil phagocytosis assays : Fluorescently labeled bacteria (e.g., Staphylococcus aureus) incubated with this compound-treated neutrophils; quantify uptake via flow cytometry.
  • In vivo infection models : Combine this compound with antibiotics (e.g., ciprofloxacin) in immunosuppressed mice; measure bacterial load (CFU counts) and survival rates.
  • Cytokine correlation : ELISA for IL-1β and IFN-γ to link immune activation with bacterial clearance .

Q. How can researchers address the lack of long-term safety data for this compound in clinical transitions?

Advanced
Preclinical-to-clinical translation faces gaps in chronic toxicity data. Strategies include:

  • Extended primate studies : 6-month toxicity trials with histopathological evaluation of organs (liver, kidneys).
  • Biomarker monitoring : Track CRP, ALT, and creatinine levels to detect subclinical inflammation or organ stress.
  • Dose-escalation trials : Phase I studies with adaptive designs to identify maximum tolerated doses (MTDs) .

Q. What statistical approaches mitigate variability in this compound’s hematological outcomes across heterogeneous populations?

Advanced
High inter-individual variability in leukocyte recovery can be addressed via:

  • Stratified randomization : Group subjects by baseline leukocyte counts or genetic markers (e.g., NOD2 polymorphisms).
  • Mixed-effects models : Account for repeated measures and covariates (age, chemotherapy regimen).
  • Power analysis : Ensure sample sizes (e.g., n ≥ 15/group in primate studies) detect clinically relevant differences (α = 0.05, β = 0.2) .

Q. How does this compound’s structural modification (vs. native MDP) enhance its stability and efficacy?

Basic
this compound’s stearic acid moiety increases lipophilicity, improving membrane permeability and resistance to enzymatic degradation. Analytical methods include:

  • Mass spectrometry : Compare serum half-life of this compound vs. MDP.
  • Circular dichroism : Assess conformational stability under physiological conditions.
  • In vitro degradation assays : Incubate with plasma esterases to quantify metabolite formation .

Propiedades

Número CAS

78113-36-7

Fórmula molecular

C43H78N6O13

Peso molecular

887.1 g/mol

Nombre IUPAC

(2S)-2-[[(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-(octadecanoylamino)hexanoic acid

InChI

InChI=1S/C43H78N6O13/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-36(54)45-26-21-20-22-33(43(60)61)48-37(55)25-24-32(40(44)57)49-41(58)29(2)46-42(59)30(3)62-39(38(56)35(53)28-51)34(27-50)47-31(4)52/h27,29-30,32-35,38-39,51,53,56H,5-26,28H2,1-4H3,(H2,44,57)(H,45,54)(H,46,59)(H,47,52)(H,48,55)(H,49,58)(H,60,61)/t29-,30+,32+,33-,34-,35+,38+,39+/m0/s1

Clave InChI

IKSJCVFYCIKDTB-GZZWOGMVSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C

SMILES isomérico

CCCCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)CC[C@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@@H](C)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O

SMILES canónico

CCCCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)O

Apariencia

Solid powder

Key on ui application

Romurtide is used as a hematopoietic agent for restoration of leukopenia in cancer patients treated with radiotherapy and chemotherapy (see also: hematopoiesis).

Punto de ebullición

1198.5ºC at 760 mmHg

melting_point

N/A

Pictogramas

Irritant

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Fuente

Synthetic

Sinónimos

MDP-Lys(L18);  Romurtide;  muroctasin;  romurutide;  Nalpha-(N-Acetylmuramoyl-L-alanyl-D-isoglutaminyl)-Nepsilon-stearoyl-L-lysine;  N2-[N2-[N-(N-Acetylmuramoyl)-L-alanyl]-D-alpha-glutaminyl]-N6-(1-octadecanoyl)-L-lysine;  2-Acetamido-3-O-[(R)-1-[[(S)-1-[[(R)-1-carbamoyl-3-[[(S)-1-carboxy-5-stearamidopentyl]c

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.